molecular formula C8H8BrF2NO B1407181 4-Bromo-2-(2,2-difluoroethoxy)-phenylamine CAS No. 1547651-34-2

4-Bromo-2-(2,2-difluoroethoxy)-phenylamine

Cat. No. B1407181
CAS RN: 1547651-34-2
M. Wt: 252.06 g/mol
InChI Key: QYYHUDCJFNYTEN-UHFFFAOYSA-N
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Description

“4-Bromo-2-(2,2-difluoroethoxy)-phenylamine” is a chemical compound . It is used in various applications, including the synthesis of other compounds .


Synthesis Analysis

The synthesis of “this compound” involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 316.1±42.0 °C (Predicted) and a density of 1.559±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .

Scientific Research Applications

Metabolic Pathways and Toxicological Studies

  • Metabolic Pathways of 2C-B : Research has elucidated the main metabolic pathways of 2C-B, involving oxidative deamination and demethylation, with interspecies differences observed in metabolism and toxic effects. This study contributes to understanding the metabolic and toxicological profile of related brominated phenethylamines, which may have implications for drug safety and pharmacokinetics (Carmo et al., 2005).

Application in Material Science

  • Synthesis and Characterization of Polyimides : Novel diamine monomers, including those derived from brominated phenylamines, have been used to synthesize polyimides with specific thermal, optical, and electrical properties. Such research indicates the potential use of brominated phenylamines in developing materials with desirable characteristics for various applications (Choi et al., 2010).

Antimicrobial Activity

  • Synthesis of Pyrimidine Derivatives : Brominated phenylamines have been used as precursors in the synthesis of pyrimidine derivatives with evaluated in vitro antimicrobial activity. This highlights the potential for brominated phenylamines in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2017).

properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHUDCJFNYTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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